4-Chloro-N-(4-(N-phenethylsulfamoyl)phenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-[(4-chlorophenyl)sulfonylamino]-N-(2-phenylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4S2/c21-17-6-10-20(11-7-17)29(26,27)23-18-8-12-19(13-9-18)28(24,25)22-15-14-16-4-2-1-3-5-16/h1-13,22-23H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQLODYVGLJYKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(4-(N-phenethylsulfamoyl)phenyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with N-phenethylamine to form N-(4-chlorophenyl)sulfonamide. This intermediate is then reacted with 4-aminobenzenesulfonamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization and chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-(4-(N-phenethylsulfamoyl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation.
Major Products
The major products formed from these reactions include substituted sulfonamides, sulfones, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-N-(4-(N-phenethylsulfamoyl)phenyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antibacterial and antifungal properties.
Biological Studies: Used as a probe to study enzyme inhibition and protein interactions.
Industrial Applications: Employed in the synthesis of more complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 4-Chloro-N-(4-(N-phenethylsulfamoyl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
Comparison with Similar Compounds
Sulfonamide derivatives exhibit varied biological activities depending on their substituents. Below is a detailed comparison of 4-Chloro-N-(4-(N-phenethylsulfamoyl)phenyl)benzenesulfonamide with structurally or functionally related compounds:
Table 1: Structural and Functional Comparison
Key Observations
Anticancer Activity :
- The target compound and its derivatives (e.g., ) show moderate anticancer activity (IC50: 8–18 µM), comparable to other sulfonamides like those with thiazole substituents (IC50: 0.5–2.0 µM) . The thiazole-containing derivatives exhibit higher potency due to enhanced target affinity via heterocyclic interactions.
- Radiosensitizing effects are unique to the target compound and its close analogs, attributed to the phenethylsulfamoyl group’s ability to disrupt DNA repair mechanisms .
Enzyme Inhibition :
- The KMO inhibitor Ro-61-8048 (IC50: 37 nM) outperforms the target compound in enzyme inhibition, likely due to its 3,4-dimethoxy and thiazole groups, which improve binding to the enzyme’s hydrophobic pockets .
Antimicrobial Activity: Quinoline-hydrazone hybrids (e.g., ) demonstrate superior antimicrobial activity (MIC: 1–4 µg/mL) compared to the target compound, which lacks direct antimicrobial data. This highlights the importance of quinoline moieties in disrupting bacterial membranes .
Contradictions and Limitations
- Potency vs.
- Synthetic Complexity : Derivatives with multiple halogen substituents (e.g., ) require complex multi-step syntheses, limiting scalability compared to the target compound’s relatively straightforward synthesis .
Biological Activity
4-Chloro-N-(4-(N-phenethylsulfamoyl)phenyl)benzenesulfonamide, a compound with the chemical formula C20H19ClN2O4S2, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its antimicrobial properties, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide group, which is known for its diverse biological activities. The presence of chlorine and phenethylsulfamoyl substituents enhances its lipophilicity, potentially influencing its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H19ClN2O4S2 |
| Molecular Weight | 426.95 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of sulfonamide derivatives. A study examining various N-substituted phenyl derivatives indicated that compounds with halogenated substituents exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .
Case Study: Antimicrobial Testing
In a comparative analysis, several chloroacetamides were tested against common pathogens. The results showed that compounds similar to this compound demonstrated moderate to high effectiveness against Escherichia coli, Candida albicans, and other pathogens.
Structure-Activity Relationship (SAR)
The biological activity of sulfonamide compounds is closely related to their structural features. The position of substituents on the phenyl ring significantly impacts their antimicrobial efficacy. For instance, compounds with para-substituted halogens were found to be more effective due to their enhanced ability to penetrate bacterial membranes .
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Activity Against MRSA | Activity Against E. coli | Activity Against C. albicans |
|---|---|---|---|
| This compound | Moderate | Moderate | High |
| N-(4-chlorophenyl) chloroacetamide | High | Low | Moderate |
| N-(4-fluorophenyl) chloroacetamide | High | Moderate | Low |
The mechanism by which sulfonamides exert their antimicrobial effects typically involves inhibition of folate synthesis in bacteria. The structural similarity of these compounds to para-aminobenzoic acid (PABA) allows them to competitively inhibit dihydropteroate synthase, an enzyme critical for folate biosynthesis .
Q & A
Q. What advanced techniques validate interactions with biological membranes or transporters?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
